Methyl 2-(2,6-dichloropyridin-4-yl)acetate
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Overview
Description
“Methyl 2-(2,6-dichloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 1668588-70-2 . It has a molecular weight of 220.05 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at 2-8°C .
Physical and Chemical Properties Analysis
“this compound” is a solid under normal conditions . It has a molecular weight of 220.05 . The compound is typically stored in an inert atmosphere at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Derivatives : Methyl 2-(2,6-dichloropyridin-4-yl)acetate has been used in the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, which have potential as biologically active compounds (Zinchenko et al., 2018).
Reactivity Studies : Its reactivity towards nucleophiles has been explored, indicating specific displacement reactions and offering insights into the chemical behavior of such compounds (Adembri et al., 1976).
Efficient Large-Scale Synthesis : Research has been conducted on developing efficient methodologies for large-scale synthesis of similar compounds, emphasizing their industrial and research applications (Morgentin et al., 2009).
Chemical Properties and Analysis
Structural Assessment : Studies have focused on understanding the structural properties of derivatives, involving X-ray diffraction and NMR analyses. This aids in the deeper understanding of molecular interactions and properties (Castiñeiras et al., 2018).
Computational Studies : Computational methods, such as density-functional-theory (DFT) calculations, have been used to predict and analyze the properties of derivatives, showing their potential in theoretical chemistry (Shen et al., 2012).
Applications in Biology and Pharmacology
Antibacterial Activity : Some derivatives have shown significant antibacterial activity, highlighting their potential in medicinal chemistry (Mohammad et al., 2017).
Antihypertensive Agents : Derivatives have been explored as potential antihypertensive agents, demonstrating the scope of these compounds in drug development (Abdel-Wahab et al., 2008).
Plant Growth Stimulants : Certain synthesized compounds containing pyrimidine fragments have shown plant growth-stimulating effects, indicating agricultural applications (Pivazyan et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
methyl 2-(2,6-dichloropyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVMHMJZLTJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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